molecular formula C5H3F3N2O3 B12972559 2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetic acid

2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetic acid

Cat. No.: B12972559
M. Wt: 196.08 g/mol
InChI Key: GGYSOVUOBNTACU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetic acid is a compound that features a trifluoromethyl group attached to an oxadiazole ring, which is further connected to an acetic acid moiety

Properties

Molecular Formula

C5H3F3N2O3

Molecular Weight

196.08 g/mol

IUPAC Name

2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]acetic acid

InChI

InChI=1S/C5H3F3N2O3/c6-5(7,8)4-9-2(10-13-4)1-3(11)12/h1H2,(H,11,12)

InChI Key

GGYSOVUOBNTACU-UHFFFAOYSA-N

Canonical SMILES

C(C1=NOC(=N1)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetic acid typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydrazide with a nitrile oxide can yield the oxadiazole ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can be employed to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like sodium hydride and alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Mechanism of Action

The mechanism of action of 2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The oxadiazole ring can participate in hydrogen bonding and other interactions, further contributing to its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetic acid is unique due to the presence of both the trifluoromethyl group and the oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its enhanced stability, lipophilicity, and potential for diverse chemical modifications set it apart from other similar compounds .

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